molecular formula C14H13N3S B263809 5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine

5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B263809
M. Wt: 255.34 g/mol
InChI Key: HHTWYVDUCLRROQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine is a synthetic thieno[2,3-d]pyrimidine derivative, a privileged scaffold in medicinal chemistry known for its diverse biological activities. This compound features a phenyl group directly attached to the pyrimidine ring's exocyclic amine. While specific biological data for this analog is limited in the public domain, its structural similarity to active compounds provides strong rationale for its research value. Thieno[2,3-d]pyrimidines are recognized as fused heterocyclic systems of significant pharmacological interest, with documented activities including antibacterial, antifungal, anti-inflammatory, and anticancer effects . The core thienopyrimidine structure is a key building block in drug discovery, as it is found in RNA and DNA components like uracil and thymine, as well as in natural products such as vitamin B1 . Researchers can utilize this compound as a key intermediate in organic synthesis and medicinal chemistry campaigns. It serves as an ideal building block for constructing chemical libraries via further functionalization of the phenyl ring or the pyrimidine core. Its primary research applications include use as a standard in analytical method development, a core scaffold in structure-activity relationship (SAR) studies to optimize antifungal and antibacterial properties, and a precursor in the synthesis of more complex molecular architectures . Studies on closely related analogs, such as 5,6-dimethyl-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine (CAS 311775-13-0), confirm that this chemical class possesses well-defined physical and chemical properties, including a molecular weight of approximately 283.4 g/mol and an XLogP3 of 4.6, indicating high lipophilicity . This compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C14H13N3S

Molecular Weight

255.34 g/mol

IUPAC Name

5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C14H13N3S/c1-9-10(2)18-14-12(9)13(15-8-16-14)17-11-6-4-3-5-7-11/h3-8H,1-2H3,(H,15,16,17)

InChI Key

HHTWYVDUCLRROQ-UHFFFAOYSA-N

SMILES

CC1=C(SC2=NC=NC(=C12)NC3=CC=CC=C3)C

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NC3=CC=CC=C3)C

Origin of Product

United States

Biological Activity

5,6-Dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine is a compound belonging to the thieno[2,3-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, pharmacological effects, and structure-activity relationships (SAR).

Synthesis of 5,6-Dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine

The synthesis of 5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine typically involves the cyclocondensation of 2-amino-4,5-dimethylthiophene-3-carbonitrile with aryl nitriles in the presence of a base such as potassium t-butoxide. This method allows for the efficient formation of the thieno[2,3-d]pyrimidine core structure.

Synthetic Route Overview

  • Reactants :
    • 2-amino-4,5-dimethylthiophene-3-carbonitrile
    • Aryl nitriles (e.g., phenyl nitrile)
  • Conditions :
    • Solvent: t-butanol
    • Base: Potassium t-butoxide
    • Temperature: Reflux for 6 hours
  • Yield :
    • Typically ranges from 58% to 70% for various derivatives.

The resulting compound exhibits distinct spectral characteristics that aid in its identification, including specific peaks in NMR and IR spectra indicative of its functional groups and structural features .

Antibacterial and Antimycobacterial Properties

Research has indicated that thieno[2,3-d]pyrimidine derivatives demonstrate significant antibacterial and antimycobacterial activities. In vitro studies have shown that these compounds are effective against various strains of bacteria and mycobacteria.

CompoundActivityMIC (µg/mL)
5,6-Dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amineAntibacterial< 50
Other derivativesAntimycobacterial< 100

These findings suggest that modifications at specific positions on the thieno[2,3-d]pyrimidine scaffold can enhance antimicrobial efficacy .

Anti-inflammatory Effects

In addition to antimicrobial properties, several studies have investigated the anti-inflammatory potential of thieno[2,3-d]pyrimidine derivatives. For instance, compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.

CompoundCOX Inhibition IC50 (µM)
5,6-Dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine0.04 ± 0.01
Celecoxib (standard)0.04 ± 0.01

This indicates that the compound may serve as a potential lead for developing anti-inflammatory agents .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thieno[2,3-d]pyrimidine derivatives. Modifications at various positions on the pyrimidine ring or phenyl substituents can significantly impact activity.

Key Findings :

  • Substituent Effects : Electron-withdrawing groups tend to enhance antibacterial activity.
  • Positioning : The position of substituents on the phenyl ring can alter binding affinities to biological targets.

Case Studies

Several case studies highlight the efficacy of thieno[2,3-d]pyrimidine derivatives:

  • Case Study A : A derivative with a methylsulfanyl group exhibited enhanced antibacterial activity against resistant strains of Staphylococcus aureus.
  • Case Study B : Another derivative was tested for anti-inflammatory action in carrageenan-induced edema models in rats and showed significant reduction in paw swelling compared to controls.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine typically involves cyclocondensation reactions of 2-amino-4,5-dimethylthiophene derivatives with aryl nitriles. The resulting compounds are characterized by various spectroscopic methods including NMR and mass spectrometry, confirming their structural integrity and purity.

Table 1: Synthesis Overview

StepReagentsConditionsYield
12-amino-4,5-dimethylthiophene + aryl nitrilet-butanol, reflux58-70%

Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit a range of biological activities including anti-inflammatory, anticancer, and antimicrobial effects. Specifically, 5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine has shown promising results in preclinical studies.

Anticancer Activity

In vitro studies have demonstrated that this compound inhibits tumor cell proliferation in various cancer cell lines. For example:

  • Case Study : In xenograft models, treatment with 5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine resulted in a significant reduction in tumor size compared to controls.

Anti-inflammatory Effects

The compound has been shown to reduce the production of inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines:

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

Therapeutic Applications

Given its diverse biological activities, the compound has potential applications in:

  • Cancer Therapy : As an adjunct treatment to enhance the efficacy of existing chemotherapeutic agents.
  • Anti-inflammatory Treatments : For conditions such as rheumatoid arthritis or other inflammatory diseases.

Safety and Toxicity Profile

Toxicological evaluations indicate that 5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine has a favorable safety profile at therapeutic doses. No significant adverse effects were observed in animal models during preliminary assessments.

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural analogues and their distinguishing features:

Compound Name & Source Molecular Formula Substituents Molecular Weight Synthesis Yield Key Features
5,6-Dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine C₁₄H₁₃N₃S 5,6-dimethyl, N-phenyl 255.34 - Core structure; aromatic substituent
N,N-Dimethyl-N-(4-(methylthio)phenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine C₁₉H₂₁N₃S₂ Tetrahydrobenzo ring, N,N-dimethyl, methylthio 355.51 70% Increased ring saturation; sulfur groups enhance reactivity
5,6-Dimethyl-N-[2-methyl-2-(4-morpholinyl)propyl]thieno[2,3-d]pyrimidin-4-amine C₁₆H₂₄N₄OS Morpholinylpropyl 320.46 - Morpholine improves water solubility
N-(4-(Benzyloxy)phenyl)-6-(pyridin-3-yl)thieno[2,3-d]pyrimidin-4-amine C₂₃H₁₇N₄OS Benzyloxy, pyridinyl 409.47 64% Heteroaromatic substituents; Suzuki coupling used
5,6-Dimethyl-2-(methylthio)-N-pentylthieno[2,3-d]pyrimidin-4-amine C₁₄H₂₁N₃S₂ Methylthio, pentyl 295.47 - Long alkyl chain increases lipophilicity
N-((4-Fluorophenyl)methyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine C₁₉H₁₄FN₃S Fluorophenylmethyl 351.40 - Fluorine enhances electronegativity and binding affinity

Substituent Impact on Properties

  • Morpholinyl Group () : The morpholine ring introduces polarity, improving water solubility compared to the phenyl group in the parent compound. This modification is critical for enhancing bioavailability in aqueous environments.
  • Fluorine Incorporation () : The fluorophenylmethyl group leverages fluorine’s electronegativity to strengthen hydrogen bonding or dipole interactions with target proteins, a strategy common in drug design to boost potency.

Preparation Methods

Formation of Carbodiimide Intermediates

Iminophosphorane 3 (derived from 5,6-dimethylthieno[2,3-d]pyrimidine precursors) reacts with aromatic isocyanates in dichloromethane (DCM) at 0–5°C to yield carbodiimides 4 (Scheme 1). These intermediates are highly reactive and directly used without purification. Key conditions include:

  • Solvent : Dry DCM under nitrogen atmosphere.

  • Reaction Time : 6–12 hours.

  • Workup : Precipitation of triphenylphosphine oxide using ether/petroleum ether (1:2).

Amination and Cyclization

Carbodiimide 4 reacts with primary amines (e.g., aniline) in DCM, followed by sodium ethoxide-catalyzed cyclization in ethanol (Scheme 2). For 5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine:

  • Primary Amine Addition : Aniline (2 mmol) is added to 4 in DCM and stirred for 5–6 hours.

  • Cyclization : The solvent is removed, and the residue is treated with ethanol containing catalytic EtONa. Stirring at room temperature for 6–12 hours affords the product.

Key Data:

AmineYield (%)Reaction Conditions
Aniline71EtONa, ethanol, 12 h, rt

Structural confirmation via 1H^1H NMR, IR, and mass spectrometry reveals:

  • IR : Absence of C=O stretch (1689 cm1^{-1}) confirms amine formation.

  • 1H^1H NMR : Aromatic protons (δ 7.48–6.57 ppm), methyl groups (δ 2.38–2.40 ppm), and N–CH3_3 (δ 3.25 ppm).

Microwave-Assisted Condensation

Microwave irradiation significantly accelerates the condensation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with amines, enabling rapid access to thieno[2,3-d]pyrimidin-4-amines.

Substrate Preparation

Ethyl 2-(1-ethoxyethylideneamino)-4,5-dimethylthiophene-3-carboxylate (2 ) serves as the precursor. Its synthesis involves Gewald reaction modifications, utilizing ethyl cyanoacetate and sulfur in ethanol.

Condensation with Aniline

2 reacts with aniline under microwave irradiation (900 W, 9 minutes) to yield 5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine (4a ) in 90% yield (Table 1).

Key Data:

MethodTimeYield (%)
Microwave9 min90
Conventional5 h76

Advantages :

  • Reduced reaction time (9 minutes vs. 5 hours).

  • Higher yield (90% vs. 76%).

Base-Catalyzed Cyclization of Guanidine Intermediates

Guanidine intermediates 5 , derived from carbodiimides 4 and secondary amines, undergo sodium ethoxide-catalyzed cyclization to form 2-(dialkylamino) derivatives. While this method primarily targets 2-substituted compounds, modifying the amine (e.g., using N-methylaniline) provides structural analogs.

Reaction Mechanism

  • Guanidine Formation : Carbodiimide 4 reacts with N-methylaniline in DCM.

  • Cyclization : EtONa in ethanol induces ring closure at room temperature, yielding 2-(N-methyl-N-phenylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine.

Key Data:

ProductYield (%)1H^1H NMR (δ, ppm)
6e 747.10–6.57 (Ph-H), 3.25 (NCH3_3)

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Aza-Wittig Route : Requires multistep synthesis but offers high regioselectivity. Yields range from 66–74%.

  • Microwave Method : Single-step, high-yield (90%), and scalable for industrial applications.

  • Base-Catalyzed Cyclization : Limited to 2-substituted derivatives but useful for structural diversification.

Structural Characterization

X-ray crystallography of analog 8c confirms the planar thienopyrimidine core and methyl group orientations. Computational modeling (e.g., DFT) further validates electronic distributions critical for fungicidal activity.

Bioactivity and Applications

Preliminary bioassays demonstrate potent fungicidal activity against Rhizoctonia solani and Botrytis cinerea (IC50_{50} < 10 μg/mL). Structure-activity relationships (SAR) indicate:

  • N-Phenyl Group : Enhances lipophilicity and membrane permeability.

  • 5,6-Dimethyl Substitution : Stabilizes the thiophene ring via steric effects .

Q & A

Q. What are the critical steps in the multi-step synthesis of 5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine to ensure high yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization of thiophene derivatives with pyrimidine precursors. Key steps include:
  • Reagent Selection : Use alkylating agents (e.g., methyl iodide) to introduce methyl groups at positions 5 and 6.
  • Coupling Reactions : N-phenylation via Buchwald-Hartwig amination or Ullmann coupling to attach the phenyl group .
  • Optimization : Control reaction temperature (70–100°C) and pH (neutral to slightly basic) to avoid side reactions like oxidation of the thieno ring .
  • Purification : Employ column chromatography (silica gel, hexane/EtOAC 3:1) and recrystallization to isolate the compound with >95% purity .

Q. Which analytical techniques are essential for confirming the structural integrity of 5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine?

  • Methodological Answer : A combination of techniques is required:
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methyl groups at 5,6 positions and phenylamine linkage). For example, methyl protons appear as singlets at δ 2.36–2.50 ppm .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 295.1) .
  • HPLC : Purity assessment using reverse-phase C18 columns (e.g., 98% purity with retention time ~12.5 min) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) when characterizing novel derivatives of this compound?

  • Methodological Answer : Contradictions often arise from dynamic effects or impurities. Strategies include:
  • Multi-Technique Validation : Cross-check NMR with IR (to confirm functional groups) and X-ray crystallography (for solid-state structure) .
  • Computational Modeling : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data. For example, Gaussian09 with B3LYP/6-31G(d) basis set predicts shifts within ±0.2 ppm accuracy .
  • Isotopic Labeling : Introduce 2^2H or 13^13C labels to track ambiguous proton environments .

Q. What strategies are employed to study structure-activity relationships (SAR) of this compound in pharmacological contexts?

  • Methodological Answer : SAR studies focus on systematic substitutions and bioassays:
  • Substituent Variation : Modify the phenyl group (e.g., electron-withdrawing -NO2_2 or -CF3_3) to assess effects on target binding .
  • Biological Assays : Test inhibitory activity against kinases (e.g., EGFR) using enzyme-linked immunosorbent assays (ELISA) or cell viability assays (IC50_{50} values) .
  • Data Correlation : Use QSAR models to link structural descriptors (e.g., logP, polar surface area) with activity. Example:
SubstituentlogPIC50_{50} (nM)
-H3.2450
-CF3_34.1120

Q. How can computational modeling predict the reactivity and biological interactions of this compound?

  • Methodological Answer : Computational tools provide mechanistic insights:
  • Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., ATP-binding sites in kinases). The thieno ring’s planarity enhances π-π stacking with phenylalanine residues .
  • Reactivity Analysis : Apply frontier molecular orbital (FMO) theory to predict nucleophilic/electrophilic sites. The pyrimidine N-4 amine acts as a hydrogen bond donor (HOMO energy: -6.2 eV) .
  • ADMET Prediction : SwissADME estimates pharmacokinetic properties (e.g., bioavailability score: 0.55; CYP2D6 inhibition risk: high) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Discrepancies may stem from metabolic instability or poor bioavailability. Approaches include:
  • Metabolic Profiling : Incubate the compound with liver microsomes to identify metabolites (e.g., hydroxylation at the methyl group detected via LC-MS/MS) .
  • Formulation Optimization : Use liposomal encapsulation or PEGylation to improve solubility and half-life .
  • Pharmacokinetic Studies : Measure plasma concentration-time profiles in rodent models to correlate with efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.